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molecular formula C14H10BrClO2 B8345597 (4-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone

(4-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone

Cat. No. B8345597
M. Wt: 325.58 g/mol
InChI Key: QCCIKCWKUNQLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856503

Procedure details

7.2 g of aluminium chloride are added to 80 ml of nitrobenzene at 5° C. and a solution of 8 g of 4-bromo-2-chloro-benzoyl chloride in 20 ml of nitrobenzene is added dropwise in such a manner that the temperature does not exceed 10° C. After stirring and adding 3.26 ml of anisole the reaction mixture is warmed to room temperature, stirred and subsequently poured on to ice-water and extracted with methylene chloride. The extracts are washed with saturated sodium chloride solution, dried and evaporated. There are obtained 10.0 g of (4-bromo-2-chloro-phenyl)-(4-methoxy-phenyl)-methanone, MS: m/e 324 (M+H+, 1 Br).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.26 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](Cl)=[O:11])=[C:8]([Cl:15])[CH:7]=1.[C:16]1([O:22][CH3:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>[N+](C1C=CC=CC=1)([O-])=O>[Br:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([C:19]2[CH:20]=[CH:21][C:16]([O:22][CH3:23])=[CH:17][CH:18]=2)=[O:11])=[C:8]([Cl:15])[CH:7]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
80 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)Cl)C=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
3.26 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 10° C
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The extracts are washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(=O)C1=CC=C(C=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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